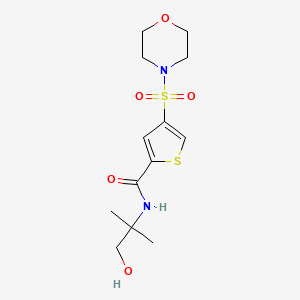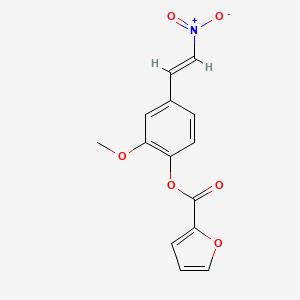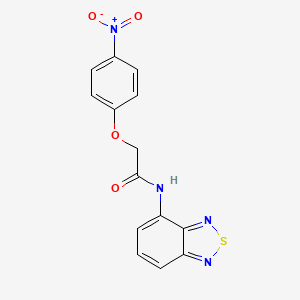![molecular formula C16H11ClF3NO B5502912 3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)
3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is a useful research compound. Its molecular formula is C16H11ClF3NO and its molecular weight is 325.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.0481262 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antipathogenic Activity
- Synthesis and Antipathogenic Activity : Acylthioureas, including derivatives with fluorine and chloride atoms, show significant antipathogenic activity, especially against strains known for their ability to grow in biofilms, indicating potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Chemistry
- Soluble Rigid-Rod Polyamide and Polyimides : Research on the synthesis of new rigid-rod polyamide and polyimides with phenyl pendent groups reveals their amorphous nature and solubility in polar aprotic solvents. These polymers display high thermal stability and potential applications in various industries (Spiliopoulos & Mikroyannidis, 1996).
- UV-Induced Graft Polymerization on Cotton : Benzophenone-incorporated cotton fabrics were used for grafting polyacrylamide, resulting in successful grafting verified by various characterization methods. The modified cotton fabrics exhibited excellent antibacterial abilities (Hong, Liu, & Sun, 2009).
- Copolymer Chain Conformational Transition : A study on a novel salts- and pH-responsive copolymer highlighted its fluorescence properties and the effects of metal ions and pH on copolymer chain conformation. This research provides a theoretical basis for the development of smart hydrogels for controlled-release drug applications (Wang et al., 2007).
Biomedical Applications
- Polymeric β-Adrenergic Antagonist Derivatives : New monomers with structures correlated to dichloroisoproterenol were synthesized and copolymerized with acrylamide, resulting in polymers with β-adrenergic antagonistic activities stable in biological fluids (Pocci et al., 1989).
- Aggregation-Induced Emission Based Sensors : Copolymers with aggregation-induced emission (AIE) properties were synthesized, showing potential as pH and temperature sensors in drug delivery systems, with the capability of monitoring release processes via fluorescence spectroscopy (Zhou et al., 2015).
Catalysis
- Microreactor for Catalytic Hydrodechlorination : Pd nanoparticles immobilized on hollow microspheres were used as a microreactor for the hydrodechlorination of chlorophenols in water. This design offers an efficient catalytic process at room temperature under atmospheric pressure (Lan et al., 2010).
Environmental Applications
- Corrosion Inhibitors : Synthetic acrylamide derivatives were studied for their impact on corrosion inhibition of copper in nitric acid solutions. These derivatives were found to be effective corrosion inhibitors, suggesting applications in metal protection (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-12-8-5-11(6-9-12)7-10-15(22)21-14-4-2-1-3-13(14)16(18,19)20/h1-10H,(H,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWLFWHYOAHFN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)


![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)
![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)
![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

